molecular formula C16H11O3P B12772980 2-[(Naphthalen-1-yl)oxy]-2H-1,3,2-benzodioxaphosphole CAS No. 964-63-6

2-[(Naphthalen-1-yl)oxy]-2H-1,3,2-benzodioxaphosphole

Cat. No.: B12772980
CAS No.: 964-63-6
M. Wt: 282.23 g/mol
InChI Key: VKNXOWRCULLYRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Alpha-Naftolfosfit can be synthesized through two main routes :

    Nitration and Hydrogenation: Naphthalene is nitrated to form 1-nitronaphthalene, which is then hydrogenated to produce 1-naphthylamine. This intermediate is hydrolyzed to yield alpha-Naftolfosfit.

    Hydrogenation and Oxidation: Naphthalene is hydrogenated to tetralin, which is then oxidized to 1-tetralone. Dehydrogenation of 1-tetralone yields alpha-Naftolfosfit.

Chemical Reactions Analysis

Alpha-Naftolfosfit undergoes various chemical reactions :

    Oxidation: It can be oxidized to form 1,4-naphthoquinone.

    Reduction: Partial reduction yields tetrahydro derivatives, while full hydrogenation is catalyzed by rhodium.

    Substitution: The 4-position of alpha-Naftolfosfit is susceptible to electrophilic attack, which is exploited in the preparation of diazo dyes. Reduction of diazo derivatives gives 4-amino-1-naphthol.

    Ammonolysis: The Bucherer reaction involves the ammonolysis of alpha-Naftolfosfit to produce 1-aminonaphthalene.

Scientific Research Applications

Alpha-Naftolfosfit has a wide range of applications in scientific research :

    Chemistry: It is used as a precursor to various useful compounds, including insecticides like carbaryl and pharmaceuticals such as nadolol, sertraline, and atovaquone.

    Biology: It serves as a biomarker in livestock and humans exposed to polycyclic aromatic hydrocarbons.

    Medicine: Alpha-Naftolfosfit is involved in the production of antidepressants and anti-protozoan therapeutics.

    Industry: It is used in the production of dyes, pigments, fluorescent whiteners, tanning agents, antioxidants, and antiseptics.

Mechanism of Action

The mechanism of action of alpha-Naftolfosfit involves its interaction with various molecular targets and pathways . For instance, it can undergo tautomerism, producing a small amount of the keto tautomer, which influences its reactivity. The compound’s electrophilic attack susceptibility at the 4-position is crucial for its role in dye preparation.

Comparison with Similar Compounds

Alpha-Naftolfosfit is compared with other similar compounds, such as 2-naphthol :

    2-Naphthol (Beta-Naphthol): This isomer differs by the position of the hydroxyl group on the naphthalene ring. It is also used in the synthesis of various heterocyclic compounds and has applications in medicinal chemistry, material science, and agrochemistry.

    Phenol: Alpha-Naftolfosfit is a naphthalene homologue of phenol, with the hydroxyl group being more reactive than in phenol.

Alpha-Naftolfosfit’s unique reactivity and wide range of applications make it a valuable compound in various fields of scientific research and industry.

Properties

CAS No.

964-63-6

Molecular Formula

C16H11O3P

Molecular Weight

282.23 g/mol

IUPAC Name

2-naphthalen-1-yloxy-1,3,2-benzodioxaphosphole

InChI

InChI=1S/C16H11O3P/c1-2-8-13-12(6-1)7-5-11-14(13)17-20-18-15-9-3-4-10-16(15)19-20/h1-11H

InChI Key

VKNXOWRCULLYRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OP3OC4=CC=CC=C4O3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.